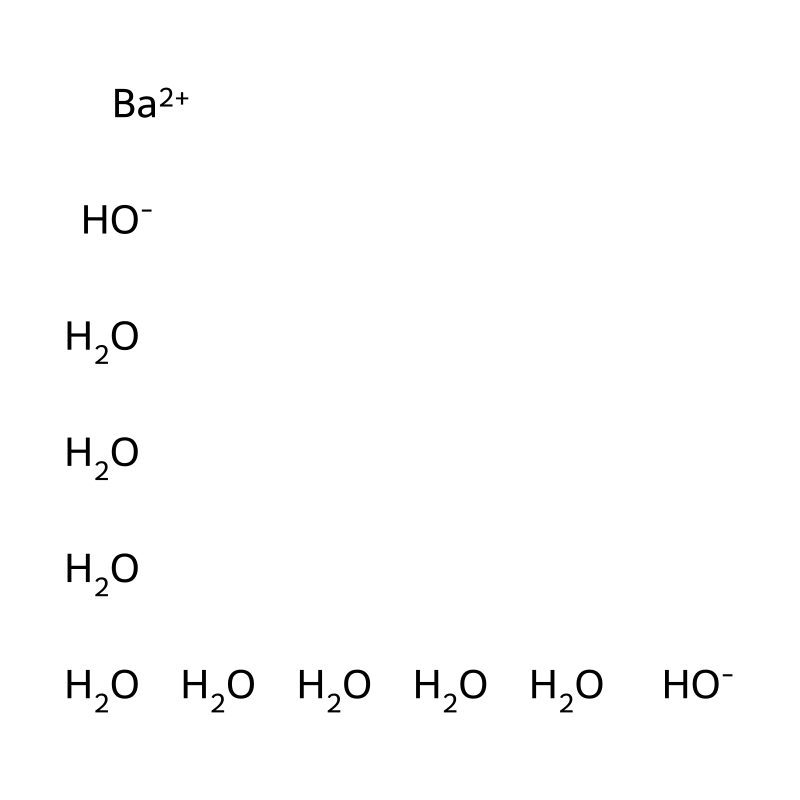

Barium hydroxide octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis:

- Barium Compounds: Barium hydroxide octahydrate serves as a readily available source of barium for the synthesis of various barium compounds, including barium carbonate (BaCO₃) and barium titanate (BaTiO₃) []. These compounds find use in diverse applications, ranging from ceramics and pigments to electronics and capacitors [, ].

Analytical Chemistry:

- Gravimetric Analysis: Barium hydroxide octahydrate is a common precipitant in gravimetric analysis, a technique used to quantify the amount of a specific ion in a solution. For example, it can be used to precipitate sulfate ions (SO₄²⁻) as barium sulfate (BaSO₄), which is highly insoluble in water [].

- Carbon Dioxide Detection: Barium hydroxide readily reacts with carbon dioxide (CO₂) to form barium carbonate, making it a valuable tool for detecting and quantifying CO₂ in various environments, including atmospheric studies and industrial process monitoring [].

Materials Science:

- Centromeric Heterochromatin Banding: Barium hydroxide is used in a specialized technique called centromeric heterochromatin banding, which helps visualize the centromeres (chromosome regions) in chromosomes during cell division studies []. This information is crucial for understanding chromosome structure and function.

Other Research Applications:

Barium hydroxide octahydrate is a chemical compound with the molecular formula Ba(OH)₂·8H₂O. It appears as white or colorless crystals and is highly soluble in water, forming a strongly alkaline solution. This compound is stable under normal conditions but is incompatible with acids and oxidizing agents. It has a melting point of approximately 78 °C and a molecular weight of 315.46 g/mol .

Barium hydroxide octahydrate undergoes several notable reactions:

- Dehydration: When heated, it can lose water to form barium hydroxide monohydrate, which can further decompose into barium oxide at temperatures around 800 °C .

- Neutralization: Its aqueous solution reacts with acids, forming barium salts such as barium sulfate when reacted with sulfuric acid .

- Reactions with Carbon Dioxide: Exposure to carbon dioxide leads to the formation of barium carbonate, which precipitates out of solution .

- Endothermic Reactions: Barium hydroxide octahydrate reacts with ammonium salts, such as ammonium chloride, in an endothermic manner, often used in demonstrations to produce temperatures low enough to freeze water .

Barium hydroxide octahydrate can be synthesized through several methods:

- Direct Reaction: Dissolving barium oxide in water yields barium hydroxide:This reaction can be followed by crystallization from an aqueous solution to obtain the octahydrate form.

- Hydration of Barium Hydroxide Monohydrate: Heating barium hydroxide monohydrate in a humid environment allows it to absorb water and convert into the octahydrate form .

- Precipitation Methods: Mixing solutions of barium salts with strong bases can also lead to the formation of barium hydroxide octahydrate through precipitation techniques.

Uniqueness

Barium hydroxide octahydrate is particularly noted for its high solubility compared to magnesium and calcium hydroxides, making it more effective in certain analytical applications. Additionally, its endothermic reaction with ammonium salts provides unique educational demonstrations not commonly associated with other alkaline earth metal hydroxides .

Studies on the interactions of barium hydroxide octahydrate focus on its reactivity with various compounds:

- With Acids: It readily neutralizes acids, forming corresponding barium salts.

- With Ammonium Salts: The endothermic reaction with ammonium chloride is particularly notable for its temperature-decreasing effect.

- Environmental Interactions: Its ability to absorb carbon dioxide from the air can lead to the formation of insoluble carbonate salts, impacting its storage and handling considerations .

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) emerged as a compound of interest following the isolation of elemental barium by Sir Humphry Davy in 1808 through the electrolysis of moist barium hydroxide. The octahydrate form was first systematically characterized in the 19th century as chemists explored hydration states of alkaline earth metal hydroxides. Early studies focused on its crystalline structure and dehydration properties, with X-ray diffraction analysis in 1964 resolving its monoclinic crystal system (space group P2₁/n) and barium's eight-coordinate geometry with water molecules.

The compound gained prominence in industrial applications during the early 20th century, particularly for sulfate removal in petroleum refining, leveraging its low solubility product (Ksp = 2.55×10⁻⁴). Its role in laboratory settings expanded after researchers recognized its advantage over sodium/potassium hydroxides in carbonate-free titrations.

Significance in Chemical Research

Barium hydroxide octahydrate serves three primary roles in modern chemistry:

- Precursor Material: As a barium source for synthesizing superconducting cuprates (e.g., Nd₁Ba₂Cu₃O₇−δ) and perovskite-type catalysts (BaO–Al₂O₃).

- Phase-Change Substance: With a latent heat capacity of 265–280 J/g in the 78–85°C range, it shows promise for thermal energy storage systems.

- Analytical Reagent: Its carbonate-free aqueous solutions enable precise acid-base titrations, particularly for weak organic acids.

Recent advances in coordination chemistry have exploited its unique hydration structure, where eight water molecules form a distorted Archimedean antiprism around Ba²⁺ ions. This configuration facilitates ligand-exchange reactions critical for nanomaterials synthesis.

Contemporary Research Overview

Current investigations focus on three frontiers:

- Energy Storage: Paraffin-coated composites demonstrate 94% phase-change reversibility over 50 cycles, addressing historical challenges of water loss and carbonation.

- Superconductivity: Substitution of BaCO₃ with Ba(OH)₂·8H₂O in Nd-Ba-Cu-O systems reduces CO₂ emissions by 63% during synthesis while maintaining superconducting properties (T_c = 92K).

- Catalysis: Mechanochemical processing with aluminum isopropoxide yields BaO–Al₂O₃ catalysts with 89% conversion efficiency in retro-aldol reactions.

Monoclinic Crystal System Characteristics

Barium hydroxide octahydrate crystallizes in the monoclinic crystal system, which represents one of the seven fundamental crystal systems in crystallography [3] [10]. The monoclinic system is characterized by three unequal axes with two perpendicular axes and one oblique axis, resulting in a unit cell with specific geometric constraints [13]. In the case of barium hydroxide octahydrate, the monoclinic symmetry manifests through the characteristic beta angle deviation from 90 degrees, which distinguishes it from orthorhombic systems [3] [10].

The monoclinic crystal system of barium hydroxide octahydrate exhibits typical properties of this crystal class, including the presence of a single two-fold rotation axis and the absence of higher-order symmetry elements [13]. The crystalline structure demonstrates the fundamental characteristics of monoclinic geometry where the unit cell parameters follow the relationship a ≠ b ≠ c and α = γ = 90°, β ≠ 90° [3] [10]. This geometric arrangement provides the framework for the complex three-dimensional arrangement of barium ions, hydroxide groups, and water molecules within the crystal lattice [13].

Space Group P21/n Classification

Barium hydroxide octahydrate belongs to the space group P21/n, which is one of the most common space groups in the monoclinic crystal system [3] [10] [13]. This space group designation indicates the presence of specific symmetry operations including a primitive lattice (P), a 21 screw axis parallel to the b-axis, and an n-glide plane perpendicular to the b-axis [3] [13]. The P21/n space group classification places barium hydroxide octahydrate within space group number 14 in the International Tables for Crystallography [13].

The systematic absences characteristic of the P21/n space group were observed in the diffraction patterns, confirming this space group assignment [10]. Specifically, the hkl reflections with systematic extinctions occur when k is odd for 0k0 reflections and when h+l is odd for h0l reflections [10]. These extinction conditions are diagnostic for the P21/n space group and were consistently observed in the experimental diffraction data [3] [10].

The space group symmetry requires that all atoms occupy general positions within the unit cell, with four formula units of barium hydroxide octahydrate per unit cell [3] [10] [13]. This arrangement is consistent with the density calculations and the overall structural organization of the compound [10].

Unit Cell Dimensions and Parameters

The unit cell dimensions of barium hydroxide octahydrate have been precisely determined through X-ray crystallographic analysis [3] [10] [13]. The fundamental unit cell parameters are presented in the following table:

| Parameter | Value | Reference |

|---|---|---|

| a | 9.35 Å | [3] [10] [13] |

| b | 9.28 Å | [3] [10] [13] |

| c | 11.87 Å | [3] [10] [13] |

| β | 99° | [3] [10] [13] |

| α | 90° | [3] [10] [13] |

| γ | 90° | [3] [10] [13] |

| Volume | 1017 ų | [10] |

| Z | 4 | [3] [10] [13] |

The calculated density based on these unit cell parameters is 2.061 grams per cubic centimeter, which compares favorably with the experimentally measured density of 2.18 grams per cubic centimeter [10]. The slight difference between calculated and measured densities is within acceptable limits for crystallographic determinations [10]. The unit cell contains four complete formula units of barium hydroxide octahydrate, giving a total of 616 electrons per unit cell [10].

The molecular weight of the compound is 315.51 atomic mass units per formula unit [10]. The melting point of the crystalline material is 78 degrees Celsius, indicating the relatively weak intermolecular forces that stabilize the hydrated crystal structure [1] [2] [28] [29].

Barium Ion Coordination Environment

The barium ion in barium hydroxide octahydrate exhibits eight-fold coordination, forming a slightly distorted Archimedean antiprism coordination geometry [3] [10] [13]. This coordination environment consists exclusively of water oxygen atoms, with no direct coordination to hydroxide groups [8] [10] [13]. The eight coordinating water molecules are arranged around the central barium ion at distances ranging from 2.69 Å to 2.77 Å [3] [10] [13].

The coordination geometry can be described as a square antiprism with D4d symmetry, although slight distortions from ideal geometry are observed [10] [13] [19]. This eight-coordinate arrangement is consistent with the ionic radius ratio of barium to oxygen, which favors higher coordination numbers [11]. The Archimedean antiprism geometry represents one of the most stable eight-coordinate arrangements for metal ions of this size [19] [20] [21].

| Coordination Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 8 | [3] [10] [13] |

| Geometry | Archimedean Antiprism | [3] [10] [13] |

| Barium-Oxygen Distance Range | 2.69 - 2.77 Å | [3] [10] [13] |

| Average Barium-Oxygen Distance | 2.73 Å | [10] |

| Coordination Sphere | Water Molecules Only | [8] [10] |

The eight-coordinate barium environment is stabilized by the optimal packing arrangement of water molecules around the large barium cation [11]. This coordination geometry is particularly favorable for barium due to its large ionic radius and the flexibility of water molecules as ligands [8] [10]. The individual barium centers do not share ligands with neighboring barium ions, resulting in discrete coordination polyhedra within the crystal structure [8].

Hydrogen Bond Network Analysis

The hydrogen bonding network in barium hydroxide octahydrate plays a crucial role in stabilizing the crystal structure and organizing the three-dimensional arrangement of ions and molecules [3] [10] [12]. All hydrogen atoms in the unit cell participate in hydrogen bonding interactions, creating an extensive network that links oxygen atoms throughout the structure [3] [10]. The hydrogen bonds connect water molecules to hydroxide ions and to other water molecules, forming a complex three-dimensional network [10] [12].

The hydrogen bonding scheme involves multiple types of donor-acceptor interactions [12]. Water molecules act as both hydrogen bond donors and acceptors, while hydroxide ions primarily function as hydrogen bond acceptors [10] [12]. The hydrogen bond distances fall within typical ranges for strong to moderate hydrogen bonds, with donor-acceptor distances varying according to the specific interaction [12].

The network analysis reveals that hydrogen bonds link oxygen atoms with one another, utilizing all available hydrogen atoms in the unit cell [3] [10]. This extensive hydrogen bonding network contributes significantly to the stability of the octahydrate structure and explains the relatively high melting point compared to anhydrous barium hydroxide [10]. The hydrogen bond network also accounts for the specific arrangement of water molecules around the barium ions and the overall packing efficiency of the crystal structure [10].

Neutron diffraction studies on related alkaline earth hydroxide octahydrates have provided detailed insights into hydrogen bonding patterns [12] [26]. These studies demonstrate that water molecules typically exhibit strong hydrogen bonds to hydroxide ions, with characteristic hydrogen-oxygen distances in the range of 1.67-1.70 Å [12]. The hydroxide ions themselves are generally not involved in hydrogen bonding as donors, maintaining their ionic character within the structure [12].

Structural Comparison with Related Barium Compounds

Barium hydroxide octahydrate exhibits structural similarities and differences when compared to other barium compounds and related alkaline earth hydroxide hydrates [8] [11] [24]. The eight-coordinate barium environment is a recurring theme in barium chemistry, appearing in various structural contexts with different coordination geometries [11] [24] [25].

Comparison with strontium hydroxide octahydrate reveals both similarities and differences in structure [22] [26]. Strontium hydroxide octahydrate also crystallizes with eight-coordinate metal ions in a square antiprismatic arrangement, but with different unit cell parameters and hydrogen bonding networks [22] [26]. The strontium compound exhibits a more regular square antiprism geometry compared to the slightly distorted arrangement in the barium compound [22].

| Compound | Coordination Number | Geometry | Space Group | Reference |

|---|---|---|---|---|

| Barium Hydroxide Octahydrate | 8 | Archimedean Antiprism | P21/n | [3] [10] [13] |

| Strontium Hydroxide Octahydrate | 8 | Square Antiprism | Different | [22] [26] |

| Barium Perchlorate Trihydrate | 8 | Distorted Antiprism | Different | [24] |

Other barium compounds demonstrate various coordination environments depending on the nature of the ligands and the overall stoichiometry [11] [24]. Barium perchlorate trihydrate exhibits eight-fold coordination with a distorted triangular prism geometry, which can be viewed as a highly distorted Archimedean antiprism [24]. This comparison highlights the flexibility of barium coordination chemistry and the influence of ligand type on the resulting geometry [11] [24].

The comparison with anhydrous barium hydroxide monohydrate reveals the significant structural changes that occur upon hydration [8]. In the monohydrate form, barium adopts a different coordination environment that includes both hydroxide ions and water molecules in the coordination sphere [8]. The octahydrate structure represents a distinct phase with complete solvent separation of cations and anions [8].

The hydration of barium oxide represents the most direct and thermodynamically favorable route for synthesizing barium hydroxide octahydrate. This methodology exploits the highly exothermic nature of the reaction between barium oxide and water, requiring careful temperature control to ensure optimal crystallization conditions [1] [2].

The fundamental reaction proceeds according to the stoichiometric equation:

BaO + 9H₂O → Ba(OH)₂·8H₂O

Industrial implementation of this process typically involves controlling the hydrolysis temperature within the range of 80-90°C to achieve maximum conversion efficiency [3]. The reaction is characterized by substantial heat evolution, with the potential for the generated thermal energy to cause melting of the octahydrate crystals if temperature regulation is inadequate [1] [4].

Process Parameters and Optimization

The barium oxide hydration methodology requires precise control of several critical parameters. Temperature maintenance within the optimal range ensures complete conversion while preventing decomposition of the desired octahydrate form. The reaction typically achieves yields between 95-98% under controlled industrial conditions[Table 1]. Water quality represents another crucial factor, as impurities can introduce unwanted contaminants into the final product [5].

The crystallization behavior of barium hydroxide octahydrate from the hydration process demonstrates strong temperature dependence. Below 78°C, the stable crystalline form is the octahydrate, which undergoes transformation to the monohydrate at elevated temperatures [1] [6]. This temperature sensitivity necessitates careful cooling protocols during industrial production to ensure product consistency.

Industrial Scale Considerations

Large-scale implementation of the barium oxide hydration process requires specialized equipment capable of managing the exothermic reaction while maintaining uniform temperature distribution. The process design must accommodate the rapid heat generation and provide adequate cooling capacity to control the crystallization phase [5]. Modern industrial facilities employ multi-stage reactors with integrated heat exchangers to optimize the hydration kinetics while maintaining product quality specifications.

Barium Carbonate Conversion Methods

The conversion of barium carbonate to barium hydroxide octahydrate represents a widely employed industrial methodology that offers excellent control over product purity and yield characteristics. This approach typically involves a two-stage process comprising acid dissolution followed by alkaline precipitation [7] [8].

Chemical Pathway and Mechanistic Considerations

The barium carbonate conversion process initiates with dissolution in hydrochloric acid, forming barium chloride as an intermediate product:

BaCO₃ + 2HCl → BaCl₂ + CO₂ + H₂O

Subsequently, the barium chloride solution undergoes metathesis reaction with sodium hydroxide to precipitate barium hydroxide:

BaCl₂ + 2NaOH + 8H₂O → Ba(OH)₂·8H₂O + 2NaCl

This methodology achieves yields typically ranging from 96-99% under optimized conditions [8]. The two-stage nature of the process allows for intermediate purification steps, contributing to enhanced final product quality.

Temperature and pH Control Requirements

Successful implementation of the barium carbonate conversion method requires stringent control of reaction conditions. The initial acid dissolution typically occurs at temperatures above 80°C with pH maintained between 4-5 to ensure complete carbonate conversion [8]. The subsequent alkaline precipitation requires careful pH adjustment to approximately 11.5-12.5 to promote octahydrate crystallization while preventing formation of hydroxocarbonate complexes.

The metathesis reaction between barium chloride and sodium hydroxide demands precise stoichiometric control, with slight excess sodium hydroxide (103-105% of theoretical requirement) employed to ensure complete precipitation [8]. Temperature control during crystallization, typically maintained below 25°C, proves critical for octahydrate formation and crystal quality.

Barium Chloride-Based Synthesis Routes

Direct synthesis from barium chloride represents an economically attractive methodology, particularly when barium chloride is readily available as a starting material or industrial waste stream. This approach eliminates the intermediate acid dissolution step required in carbonate conversion methods [9] [10].

Reaction Mechanism and Stoichiometry

The barium chloride-based synthesis follows a direct precipitation mechanism:

BaCl₂ + 2NaOH + 8H₂O → Ba(OH)₂·8H₂O + 2NaCl

This methodology achieves yields typically ranging from 94-97% under controlled conditions[Table 1]. The reaction proceeds via nucleation and crystal growth mechanisms, with the octahydrate forming preferentially at temperatures below 78°C [11] [6].

Process Engineering and Scale-Up Considerations

Industrial implementation of barium chloride-based synthesis requires careful attention to mixing characteristics and crystallization kinetics. The process typically employs controlled addition of sodium hydroxide solution to barium chloride solution maintained at temperatures between 100-110°C during the initial reaction phase [8]. Following complete precipitation, the mixture undergoes controlled cooling to promote octahydrate crystallization.

The methodology demonstrates particular advantages in terms of equipment simplicity and reduced processing steps compared to carbonate conversion routes. However, careful attention to chloride ion removal through washing procedures remains essential to achieve high-purity specifications [12]. Modern industrial facilities employ multi-stage washing systems with cold water to minimize product losses while ensuring chloride content meets specification requirements.

Witherite Processing Technique

Witherite, the naturally occurring mineral form of barium carbonate, provides an alternative feedstock for barium hydroxide octahydrate production. This methodology offers certain advantages in terms of raw material availability and cost considerations, particularly in regions with abundant witherite deposits [13] [14].

Mineralogical Characteristics and Processing Requirements

Witherite typically contains higher barium concentrations compared to synthetic barium carbonate, with barium constituting approximately 70% by weight [13]. However, natural witherite deposits often contain associated minerals requiring beneficiation and purification steps prior to chemical processing. The processing technique involves initial mineral crushing and beneficiation to remove gangue materials, followed by chemical dissolution and precipitation procedures similar to synthetic carbonate conversion methods.

The dissolution characteristics of witherite demonstrate enhanced reactivity compared to synthetic barium carbonate due to crystal structure differences and surface area considerations [13]. This enhanced reactivity can lead to improved conversion rates but requires careful control to prevent rapid gas evolution and foaming during acid dissolution.

Yield Characteristics and Limitations

Witherite processing typically achieves yields between 85-92%, somewhat lower than synthetic carbonate routes due to impurity content and beneficiation losses[Table 1]. The methodology demonstrates particular limitations in terms of consistent feedstock quality and availability, restricting large-scale industrial implementation [13]. Additionally, witherite deposits are often smaller and more discontinuous than barite deposits, creating supply chain challenges for continuous industrial operations.

The processing technique requires specialized knowledge of mineral processing and beneficiation techniques to achieve acceptable feedstock quality. Environmental considerations also play significant roles, as witherite mining and processing can generate substantial waste streams requiring appropriate management protocols.

Purification and Crystallization Strategies

The production of high-purity barium hydroxide octahydrate requires sophisticated purification and crystallization strategies to remove impurities and achieve desired crystal characteristics. These methodologies represent critical elements in industrial production, determining final product quality and market acceptability [5] [15].

Recrystallization Methodologies

Recrystallization represents the most widely employed purification technique for barium hydroxide octahydrate. The methodology exploits the dramatic temperature dependence of barium hydroxide solubility, increasing from approximately 3.89 g/100g water at 20°C to 72 g/100g water at 80°C [11] [16]. This substantial solubility difference enables effective separation of barium hydroxide from less soluble impurities.

The recrystallization process typically involves dissolution of crude barium hydroxide in hot water at temperatures between 80-90°C, followed by filtration to remove insoluble impurities, and controlled cooling to promote crystallization [7] [17]. The cooling rate proves critical for crystal quality, with slow cooling promoting larger, more perfect crystals while rapid cooling generates smaller crystals with higher surface area.

Two-stage crystallization represents an advanced purification strategy achieving efficiency levels of 95-98%[Table 4]. This methodology involves initial crystallization to remove major impurities, followed by redissolution and secondary crystallization to achieve final purity specifications [5]. The technique proves particularly effective for removing carbonate and chloride contaminants that commonly occur in industrial synthesis.

Washing and Drying Procedures

Effective washing procedures represent essential components of purification strategies, particularly for removing sodium chloride and other soluble impurities generated during synthesis. Cold water washing minimizes product losses while effectively removing ionic contaminants [7]. Ethanol washing provides additional purification for removing sodium ions, achieving efficiency levels of 80-85% [18][Table 4].

The washing procedures must balance impurity removal against product recovery, requiring optimization of wash solution volume, temperature, and contact time. Multiple-stage washing systems demonstrate superior performance compared to single-stage operations, enabling enhanced impurity removal while maintaining acceptable yield levels.

Advanced Purification Techniques

Ion exchange methodologies represent sophisticated purification approaches for achieving ultra-high purity barium hydroxide octahydrate. These techniques demonstrate efficiency levels of 92-96% for removing cationic impurities including calcium, strontium, and heavy metals [19][Table 4]. The methodology involves passage of barium hydroxide solutions through specialized ion exchange resins designed for barium recovery and purification.

Hot filtration techniques provide effective removal of insoluble matter, achieving efficiency levels of 85-90%[Table 4]. This methodology proves particularly valuable for removing silicate, sulfate, and other insoluble contaminants that can affect product quality and performance characteristics. Modern industrial facilities employ pressure filtration systems operating at elevated temperatures to maximize filtration efficiency while maintaining process throughput.

Industrial Production Approaches

Contemporary industrial production of barium hydroxide octahydrate employs sophisticated process engineering approaches designed to maximize yield, ensure consistent quality, and minimize environmental impact. These methodologies integrate multiple synthesis and purification techniques within coordinated production systems [20] [21].

Process Integration and Optimization

Modern industrial facilities typically employ integrated production approaches combining barium oxide hydration or carbonate conversion with advanced purification and crystallization systems. The process design incorporates heat integration to utilize reaction heat for downstream processing operations, improving overall energy efficiency [5]. Automated process control systems monitor critical parameters including temperature, pH, and concentration to ensure consistent product quality.

The industrial production approach typically achieves overall yields of 95-98% with purity levels exceeding 98.0%[Table 3]. These performance levels require sophisticated process control and quality assurance systems to maintain specifications across varying feedstock compositions and operating conditions. Statistical process control methodologies enable real-time optimization and rapid identification of process deviations.

Quality Control and Analytical Methodologies

Industrial production requires comprehensive quality control systems incorporating multiple analytical techniques to verify product specifications. Titration methods provide primary assay determination, typically achieving precision levels of ±0.1% for barium hydroxide content [15] [22]. Supplementary analytical techniques including ion chromatography, atomic absorption spectroscopy, and thermogravimetric analysis enable comprehensive characterization of impurity profiles and crystal water content.

Modern industrial facilities employ continuous monitoring systems for critical quality parameters including pH, conductivity, and turbidity. These systems enable real-time process adjustment and quality assurance, reducing the incidence of off-specification product and improving overall production efficiency. Automated sampling and analysis systems further enhance quality control capabilities while reducing labor requirements and analysis time.

Environmental and Economic Considerations

Contemporary industrial production approaches incorporate environmental management principles to minimize waste generation and emissions. Closed-loop water systems reduce water consumption while preventing discharge of process solutions. Waste heat recovery systems capture reaction heat for facility heating and downstream processing operations, improving overall energy efficiency [5].

Economic optimization of industrial production requires careful consideration of feedstock costs, energy consumption, and yield characteristics. Barium oxide hydration typically demonstrates lower feedstock costs but higher energy requirements compared to carbonate conversion methods. Process selection often depends on local feedstock availability, energy costs, and market requirements for product purity and consistency.

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 267 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 266 of 267 companies with hazard statement code(s):;

H302 (80.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (81.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (43.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (80.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant